molecular formula C7H11ClN2O2 B14133531 5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride CAS No. 86732-19-6

5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride

Cat. No.: B14133531
CAS No.: 86732-19-6
M. Wt: 190.63 g/mol
InChI Key: VXNXOSPRSKBRLF-UHFFFAOYSA-N
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Description

5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride is a heterocyclic compound known for its unique structural properties and potential applications in various fields of science. This compound features a fused pyrrole ring system, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride can be achieved through various methods. One efficient method involves the visible light-induced diastereoselective synthesis using 2H-azirines and maleimides in the presence of an organic photocatalyst . This method is environmentally friendly and proceeds with good functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield tetrahydropyrrolo derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, tetrahydropyrrolo derivatives, and various substituted pyrrole compounds.

Scientific Research Applications

5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

CAS No.

86732-19-6

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.63 g/mol

IUPAC Name

5-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione;hydrochloride

InChI

InChI=1S/C7H10N2O2.ClH/c1-9-2-4-5(3-9)7(11)8-6(4)10;/h4-5H,2-3H2,1H3,(H,8,10,11);1H

InChI Key

VXNXOSPRSKBRLF-UHFFFAOYSA-N

Canonical SMILES

CN1CC2C(C1)C(=O)NC2=O.Cl

Origin of Product

United States

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